molecular formula C16H15ClFNO B11165515 2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide

Cat. No.: B11165515
M. Wt: 291.75 g/mol
InChI Key: VQMPHAMCBLZNSV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, as well as an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 1-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, as well as the presence of an acetamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C16H15ClFNO/c1-11(12-6-3-2-4-7-12)19-16(20)10-13-14(17)8-5-9-15(13)18/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

VQMPHAMCBLZNSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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